molecular formula C20H18N4O3S B3216761 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide CAS No. 1172753-29-5

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

Cat. No.: B3216761
CAS No.: 1172753-29-5
M. Wt: 394.4 g/mol
InChI Key: DSNPXTOAPBWABL-UHFFFAOYSA-N
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Description

N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a heterocyclic compound featuring a benzothiazole core fused to a pyrazole ring, which is further substituted with a 3-methyl group and linked to a 2,3-dimethoxybenzamide moiety. This structure combines multiple pharmacophores: the benzothiazole and pyrazole rings are known for their roles in medicinal chemistry, particularly in enzyme inhibition and receptor binding, while the dimethoxybenzamide group may enhance solubility and bioavailability.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-11-17(22-19(25)13-7-6-9-15(26-2)18(13)27-3)24(23-12)20-21-14-8-4-5-10-16(14)28-20/h4-11H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNPXTOAPBWABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150605
Record name N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-2,3-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172753-29-5
Record name N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-2,3-dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172753-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-2,3-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzothiazole moiety linked to a pyrazole ring, which is further connected to a dimethoxybenzamide group. This unique configuration contributes to its biological properties and potential therapeutic applications.

PropertyDescription
Molecular FormulaC17H18N4O3S
Molecular Weight358.42 g/mol
StructureStructure

The primary biological activity of this compound is attributed to its inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the arachidonic acid pathway, leading to the production of prostaglandins that mediate inflammation.

Mode of Action

  • Inhibition of COX Enzymes : The compound interacts with COX enzymes, reducing their activity and subsequently decreasing prostaglandin synthesis.
  • Biochemical Pathways : The inhibition impacts various inflammatory pathways, leading to reduced inflammation and pain relief.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : By inhibiting COX enzymes, the compound significantly reduces inflammation.
  • Anticancer Properties : Preliminary studies suggest effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties in vitro.

Research Findings and Case Studies

Recent studies have explored the compound's efficacy in various contexts:

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. Results showed a significant reduction in edema compared to control groups, corroborating its role as a COX inhibitor.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involved mitochondrial dysfunction and activation of caspases.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented:

Compound NameBiological ActivityUnique Features
N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamideModerate anti-inflammatoryChlorine substitution enhances lipophilicity
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneAnticancer propertiesContains a naphthalene moiety
2-(4-(benzo[d]thiazol-2-yl)phenyl)-1H-pyrazoleAntioxidant effectsFeatures a phenyl substitution

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Compound Name Molecular Formula Notable Functional Groups Solubility Predictors
Target Compound C₂₀H₁₈N₄O₃S Dimethoxy, benzothiazole, pyrazole Moderate (polar groups)
Compound 9c () C₂₅H₁₈BrN₇O₂S Bromophenyl, triazole Low (hydrophobic substituents)
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂O₂S Halogens, thiazole Low (crystalline stability)

Key Differences and Implications

  • Benzothiazole vs. Benzodiazolyl/Thiophene : The target’s benzothiazole group may offer stronger π-π stacking in binding compared to benzodiazolyl () or thiophene () .
  • Substituent Effects : The 2,3-dimethoxy groups on the benzamide may improve metabolic stability over halogenated () or methylthio () analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

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